molecular formula C3H4BNO2 B14028016 (1-Cyanoethenyl)boronic acid CAS No. 916673-45-5

(1-Cyanoethenyl)boronic acid

Cat. No.: B14028016
CAS No.: 916673-45-5
M. Wt: 96.88 g/mol
InChI Key: GPKRMUDXARMOLN-UHFFFAOYSA-N
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Description

(1-Cyanoethenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a cyanoethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanoethenyl)boronic acid typically involves the reaction of a suitable boronic ester with a cyanoethenyl precursor. One common method is the palladium-catalyzed borylation of alkenes, where the cyanoethenyl group is introduced via a cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Cyanoethenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-Cyanoethenyl)boronic acid involves its ability to form reversible covalent bonds with various nucleophiles. This reactivity is primarily due to the boronic acid group’s affinity for diols and other Lewis bases. The cyano group can also participate in various chemical transformations, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Uniqueness

(1-Cyanoethenyl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group, which imparts distinct reactivity and functional properties. This combination allows for a broader range of chemical transformations and applications compared to other boronic acids .

Properties

CAS No.

916673-45-5

Molecular Formula

C3H4BNO2

Molecular Weight

96.88 g/mol

IUPAC Name

1-cyanoethenylboronic acid

InChI

InChI=1S/C3H4BNO2/c1-3(2-5)4(6)7/h6-7H,1H2

InChI Key

GPKRMUDXARMOLN-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)C#N)(O)O

Origin of Product

United States

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